molecular formula C15H21ClO B13193604 ({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene

({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene

Katalognummer: B13193604
Molekulargewicht: 252.78 g/mol
InChI-Schlüssel: IBZYONVUBONZDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene is an organic compound with the molecular formula C₁₅H₂₁ClO. This compound is characterized by the presence of a benzene ring substituted with a chloromethyl group and a hept-6-en-1-yloxy group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene typically involves the reaction of benzyl chloride with hept-6-en-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

C6H5CH2Cl+HOCH2(CH2)4CH=CH2C6H5CH2OCH2(CH2)4CH=CH2+NaCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{HOCH}_2\text{(CH}_2\text{)}_4\text{CH=CH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{(CH}_2\text{)}_4\text{CH=CH}_2 + \text{NaCl} C6​H5​CH2​Cl+HOCH2​(CH2​)4​CH=CH2​→C6​H5​CH2​OCH2​(CH2​)4​CH=CH2​+NaCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as phase transfer catalysts can also enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the hept-6-en-1-yloxy group to a single bond.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The hept-6-en-1-yloxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl chloride: Similar structure but lacks the hept-6-en-1-yloxy group.

    Hept-6-en-1-ol: Contains the hept-6-en-1-yloxy group but lacks the benzene ring.

    Chloromethylbenzene: Similar structure but lacks the hept-6-en-1-yloxy group.

Eigenschaften

Molekularformel

C15H21ClO

Molekulargewicht

252.78 g/mol

IUPAC-Name

4-(chloromethyl)hept-6-enoxymethylbenzene

InChI

InChI=1S/C15H21ClO/c1-2-7-14(12-16)10-6-11-17-13-15-8-4-3-5-9-15/h2-5,8-9,14H,1,6-7,10-13H2

InChI-Schlüssel

IBZYONVUBONZDN-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(CCCOCC1=CC=CC=C1)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.